molecular formula C13H17ClN2O2 B3079053 Methyl 2-chloro-4-(4-methyl-1-piperazinyl)benzoate CAS No. 1059705-62-2

Methyl 2-chloro-4-(4-methyl-1-piperazinyl)benzoate

Cat. No. B3079053
CAS RN: 1059705-62-2
M. Wt: 268.74 g/mol
InChI Key: IZOWVEYIEHNRMX-UHFFFAOYSA-N
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Description

“Methyl 2-chloro-4-(4-methyl-1-piperazinyl)benzoate” is a chemical compound with the CAS Number: 1059705-62-2 . It has a molecular weight of 268.74 and is a solid at room temperature . The IUPAC name for this compound is methyl 2-chloro-4-(4-methylpiperazin-1-yl)benzoate .


Molecular Structure Analysis

The InChI code for “this compound” is 1S/C13H17ClN2O2/c1-15-5-7-16(8-6-15)10-3-4-11(12(14)9-10)13(17)18-2/h3-4,9H,5-8H2,1-2H3 . This code provides a standard way to encode the compound’s molecular structure and can be used to generate a visual representation of the molecule.


Physical And Chemical Properties Analysis

“this compound” is a solid at room temperature . It has a molecular weight of 268.74 . The compound should be stored in a refrigerator .

Scientific Research Applications

Neuroleptic-like Activity

Methyl 2-chloro-4-(4-methyl-1-piperazinyl)benzoate has been investigated for its potential neuroleptic-like activities. Research has demonstrated that compounds with 4-chloro or 4-fluoro substituents in the 3-phenyl group, similar in structure to this compound, exhibited neuroleptic-like activities. These activities include inhibiting exploratory behavior, conditioned avoidance response, and self-stimulation response in animal models, suggesting potential antidopaminergic properties. However, these compounds were found to be less potent in causing catalepsy or ptosis compared to chlorpromazine, indicating a different neuroleptic profile (Hino et al., 1988).

X-ray Crystallographic Analysis

The compound has been the subject of X-ray crystallographic studies to understand its structural properties better. One study determined the crystal structure of methyl 4-{(E)-2-(4-methylpiperazino)-1-diazenyl}benzoate and related compounds. The analysis provided insights into the molecular conformation and arrangement, contributing to a deeper understanding of its chemical behavior and potential interactions in biological systems (Little et al., 2008).

Protoporphyrinogen IX Oxidase Inhibition

Studies have also explored the inhibitory effects of related compounds on protoporphyrinogen IX oxidase, an enzyme involved in the biosynthesis pathway of heme. The structural analysis of this compound analogs provided valuable information on their potential as inhibitors of this enzyme, which could have implications in developing new herbicides or antimicrobial agents (Li et al., 2005).

Safety and Hazards

The compound has been assigned the GHS07 pictogram, with the signal word "Warning" . Hazard statements include H302, H315, H319, H335 , indicating that it can be harmful if swallowed, causes skin irritation, causes serious eye irritation, and may cause respiratory irritation . Precautionary statements include P261, P271, P280, P302, P304, P305, P313, P332, P337, P338, P340, P351, P352 , which provide guidance on how to handle the compound safely.

properties

IUPAC Name

methyl 2-chloro-4-(4-methylpiperazin-1-yl)benzoate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H17ClN2O2/c1-15-5-7-16(8-6-15)10-3-4-11(12(14)9-10)13(17)18-2/h3-4,9H,5-8H2,1-2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IZOWVEYIEHNRMX-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN1CCN(CC1)C2=CC(=C(C=C2)C(=O)OC)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H17ClN2O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

268.74 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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